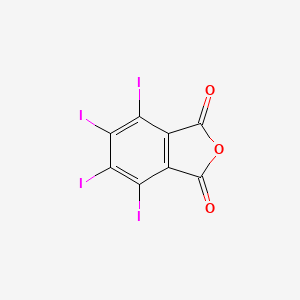

Tetraiodophthalic anhydride

Beschreibung

Overview of Tetrahalophthalic Anhydrides (TXPA) in Supramolecular Chemistry and Materials Science

Tetrahalophthalic anhydrides (TXPAs), where X can be fluorine, chlorine, bromine, or iodine, are pivotal building blocks in supramolecular chemistry and materials science. mdpi.com These molecules are known to act as electron charge acceptors, enabling the formation of charge-transfer (CT) complexes with various electron-donating polycyclic aromatic compounds. mdpi.com This property is fundamental to their application in creating materials with interesting electronic and optical characteristics.

The ability of TXPAs to form diverse non-covalent interactions, such as halogen bonds and π-π stacking, makes them attractive for crystal engineering. mdpi.comresearchgate.net These interactions guide the self-assembly of molecules into well-defined supramolecular structures. researchgate.net The specific nature of the halogen atom significantly influences the type and strength of these interactions, allowing for the fine-tuning of the resulting crystal packing and material properties. mdpi.comnih.gov In materials science, halogenated phthalic anhydrides are utilized as intermediates in the synthesis of polymers, dyes, and pigments, and as curing agents for epoxy resins. nih.govdouwin-chem.com

Significance of Halogenation in Anhydride (B1165640) Derivatives for Tunable Molecular Interactions

The halogenation of phthalic anhydride derivatives is a powerful strategy for modulating their molecular interactions. nih.gov The introduction of halogens alters the electronic properties of the aromatic ring and introduces the capacity for halogen bonding, a highly directional and specific non-covalent interaction. science.govmolport.com The strength of these interactions generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov

This tunability allows for precise control over the supramolecular architecture of materials. mdpi.com For instance, in the crystal structures of tetrachlorophthalic anhydride (TCPA) and tetrabromophthalic anhydride (TBPA), C–X···O(acyl) and C–X···X halogen bonds are the primary drivers of the supramolecular assembly. mdpi.comresearchgate.net In contrast, for tetraiodophthalic anhydride (TIPA), I···I halogen bonds are the dominant contributors to the crystal packing. mdpi.comresearchgate.net This variation in intermolecular forces directly impacts the physical properties of the materials, such as melting point and solubility.

Academic Rationale for Focused Research on this compound (TIPA)

The focused research on this compound (TIPA) stems from its unique characteristics among the tetrahalophthalic anhydrides. The large and highly polarizable iodine atoms in TIPA lead to strong halogen bonding capabilities, making it an exceptional building block for constructing robust supramolecular assemblies. mdpi.comnih.gov The study of TIPA provides fundamental insights into the nature of halogen bonding and other non-covalent interactions. nih.govnih.gov

Furthermore, the distinct crystal packing of TIPA compared to its lighter halogen analogues offers a valuable platform for comparative structural studies. mdpi.comnih.gov While TCPA and TBPA are isostructural, TIPA crystallizes in a different space group, a direct consequence of the different dominant intermolecular interactions. mdpi.comnih.gov Understanding these differences is crucial for the rational design of new materials with tailored properties. The potential applications of TIPA and its derivatives in areas such as organic synthesis and the development of charge-transfer materials further underscore the importance of dedicated research into this compound. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetraiodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8I4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMKEGZFOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I)I)I)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8I4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060897 | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-80-4 | |

| Record name | Tetraiodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Tetraiodophthalic Anhydride

Established Synthetic Routes to Tetraiodophthalic Anhydride (B1165640)

The synthesis of tetraiodophthalic anhydride is primarily achieved through direct electrophilic substitution on the aromatic ring of phthalic anhydride. The choice of synthetic route is often dictated by the desired purity and scale of production.

Direct Iodination Approaches and Reaction Conditions

The most well-documented method for the synthesis of this compound is the direct iodination of phthalic anhydride. lookchem.comorgsyn.org This process involves the use of elemental iodine in the presence of a strong oxidizing agent and a sulfonating agent, typically fuming sulfuric acid (oleum). lookchem.com The fuming sulfuric acid plays a dual role: it acts as a solvent and as an activating agent that facilitates the electrophilic substitution of iodine onto the aromatic ring.

The reaction is typically carried out by heating a mixture of phthalic anhydride, iodine, and fuming sulfuric acid. lookchem.com The reaction conditions are critical and are carefully controlled to ensure the complete iodination of the phthalic anhydride molecule. The process often involves a stepwise addition of iodine and a gradual increase in temperature to manage the exothermic nature of the reaction and to drive it to completion. lookchem.comorgsyn.org

A typical laboratory-scale synthesis involves heating the reactants to an initial temperature of 45–50°C, at which the reaction commences. lookchem.comorgsyn.org The temperature is then gradually raised to around 65°C. lookchem.comorgsyn.org To achieve full iodination, the reaction mixture is subsequently heated to a much higher temperature, in the range of 170–180°C, for several hours. lookchem.comorgsyn.org This high-temperature phase is crucial for ensuring the substitution of all four hydrogen atoms on the benzene (B151609) ring.

Upon completion of the reaction, the crude this compound is isolated by pouring the reaction mixture into water, which precipitates the product. The solid is then collected by filtration and washed to remove residual acid and unreacted iodine. lookchem.com A common purification step involves washing the crude product with a solution of sodium bisulfite to eliminate any remaining traces of elemental iodine, followed by washing with water and a final rinse with a solvent like acetone (B3395972) before drying. lookchem.comorgsyn.org This established procedure can yield the product in high purity with a melting point of 327–328°C. lookchem.com

| Reactant | Role | Typical Molar Ratio (to Phthalic Anhydride) |

|---|---|---|

| Phthalic Anhydride | Starting Material | 1.0 |

| Iodine | Iodinating Agent | >2.0 |

| Fuming Sulfuric Acid | Solvent and Activating Agent | Sufficient quantity for reaction medium |

Alternative Synthetic Pathways for High Purity this compound

While direct iodination is the most common route, an alternative, albeit less direct, pathway to high-purity this compound can be conceptualized. This would involve the synthesis of tetraiodophthalic acid, followed by its dehydration to the corresponding anhydride. This two-step approach could potentially offer advantages in terms of purification, as the intermediate dicarboxylic acid may be more amenable to purification techniques like recrystallization prior to the final dehydration step.

The synthesis of tetraiodophthalic acid would likely proceed under similar iodinating conditions as the direct anhydride synthesis, using phthalic acid as the starting material. Once the pure tetraiodophthalic acid is obtained, it can be converted to this compound through dehydration. manavchem.com This is a standard reaction for the formation of cyclic anhydrides from 1,2-dicarboxylic acids and can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. manavchem.comchegg.com This method allows for the purification of the intermediate acid, which could lead to a final product of very high purity.

Investigation of Precursor Compounds and Their Role in Synthesis

The successful synthesis of this compound is critically dependent on the choice and purity of its precursors, as well as a deep understanding of the reaction mechanism.

Phthalic Anhydride as a Fundamental Building Block

Phthalic anhydride is the cornerstone precursor for the synthesis of this compound. lookchem.comorgsyn.org It is a readily available industrial chemical, making it an economical starting point for this synthesis. manavchem.com The chemical structure of phthalic anhydride, with its aromatic ring fused to a five-membered anhydride ring, provides the necessary scaffold for the iodination reaction. The anhydride functional group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, under the harsh conditions of the direct iodination reaction, with fuming sulfuric acid as a powerful activating medium, the substitution can be driven to completion.

Considerations for Selectivity and Yield in Halogenation

Achieving a high yield of the desired tetraiodinated product while minimizing the formation of partially substituted intermediates (mono-, di-, and tri-iodophthalic anhydrides) is a key challenge in the synthesis. The selectivity for this compound is largely controlled by the reaction conditions.

To favor exhaustive iodination, a significant molar excess of iodine is typically used. lookchem.comorgsyn.org This ensures that there is sufficient iodinating agent available to substitute at all four positions on the aromatic ring. The use of fuming sulfuric acid is also crucial for enhancing the electrophilicity of iodine, thereby promoting the substitution reaction on the deactivated aromatic ring.

Optimization of Synthetic Protocols for Research-Scale Production

For research-scale production, where purity and well-defined reaction parameters are paramount, the optimization of the synthetic protocol is essential. The direct iodination of phthalic anhydride serves as a robust starting point for such optimization.

Key parameters for optimization include the molar ratio of reactants, the concentration of fuming sulfuric acid, the reaction temperature, and the reaction time. A systematic study of these variables can lead to an improved yield and purity of the final product. For instance, adjusting the molar ratio of iodine to phthalic anhydride can be fine-tuned to find the optimal balance between achieving complete iodination and minimizing the use of excess, unreacted iodine.

The temperature control is particularly critical. Careful monitoring and control of the reaction temperature at each stage can prevent runaway reactions and the formation of undesired byproducts. The duration of the high-temperature phase should also be optimized to ensure complete reaction without causing decomposition of the product.

Finally, the purification protocol can be optimized. This may involve exploring different washing agents or recrystallization solvents to efficiently remove any remaining impurities. For instance, the number and volume of washes with sodium bisulfite solution, water, and acetone can be adjusted to maximize purity while minimizing product loss. lookchem.comorgsyn.org

| Step | Description | Key Parameters |

|---|---|---|

| 1. Initial Reaction | Phthalic anhydride, a portion of iodine, and fuming sulfuric acid are mixed and heated. | Temperature: 45-65°C; Gradual heating. |

| 2. Further Iodination | Additional portions of iodine are added in a stepwise manner. | Controlled addition; Maintaining temperature at ~65°C. |

| 3. High-Temperature Drive | The reaction mixture is heated to a higher temperature to ensure complete substitution. | Temperature: 170-180°C; Duration: ~2 hours. |

| 4. Isolation | The product is precipitated by pouring the reaction mixture into water and filtering. | Controlled addition to water. |

| 5. Purification | The crude product is washed with sodium bisulfite solution, water, and acetone. | Thorough washing to remove impurities. |

| 6. Drying | The purified product is dried to remove residual solvent. | Drying at a moderate temperature (e.g., 60°C). |

Catalytic Systems in this compound Synthesis

The direct iodination of aromatic compounds is often challenging due to the low electrophilicity of molecular iodine. olemiss.edu Consequently, the synthesis of this compound relies on catalytic systems that can generate a more potent iodinating species.

One established method for the preparation of this compound involves the use of iodine in the presence of fuming sulfuric acid (oleum). lookchem.com In this system, the sulfuric acid acts as both a solvent and a catalyst. It is proposed that the sulfur trioxide in fuming sulfuric acid oxidizes iodine to a more powerful electrophilic species, facilitating the substitution reaction. A mixture of periodic acid and iodine in concentrated sulfuric acid has also been demonstrated to be effective for the exhaustive iodination of unactivated aromatic substrates, including phthalic anhydride. olemiss.edu

Another approach involves the use of Lewis acid catalysts in conjunction with a halogen source. For the preparation of tetrahalogenated phthalic anhydrides, a combination of iodine and a Lewis acid can be employed. orgsyn.org The Lewis acid polarizes the iodine molecule, increasing its electrophilicity and promoting the substitution reaction.

Reaction Kinetics and Thermodynamic Control in Iodination

The iodination of phthalic anhydride to form this compound is a multi-step electrophilic aromatic substitution reaction. Each successive iodination step is generally slower than the previous one due to the electron-withdrawing and deactivating nature of the iodine atoms already present on the aromatic ring.

Emerging Methodologies for Efficient and Sustainable Synthesis

While the traditional methods for synthesizing this compound are effective, they often involve harsh reagents like fuming sulfuric acid and high temperatures, which are not ideal from a green chemistry perspective. taylorfrancis.com Research into more sustainable and efficient halogenation methods is an active area, although specific examples for the exhaustive iodination of phthalic anhydride are limited.

Emerging methodologies in aromatic iodination often focus on the use of milder and more environmentally benign reagents and catalysts. These can include:

Organocatalytic Iodination: The use of organic molecules, such as thiourea (B124793) derivatives, to catalyze the iodination of activated aromatic compounds has been reported. organic-chemistry.org These systems can operate under milder conditions and avoid the use of heavy metals or strong acids.

Iodine in Combination with a Co-oxidant: Systems using molecular iodine or potassium iodide with a greener co-oxidant, such as hydrogen peroxide or ammonium (B1175870) peroxodisulfate, have been developed for the iodination of various aromatic compounds. organic-chemistry.org

Electrochemical Methods: Electrochemical synthesis offers a potentially more sustainable route by generating the reactive iodinating species in situ, thereby avoiding the use of stoichiometric oxidizing agents. ucl.ac.uk

While these emerging methods have shown promise for mono- or di-iodination of various aromatics, their applicability to the exhaustive iodination of a deactivated substrate like phthalic anhydride to produce this compound remains an area for further investigation and development. The challenge lies in finding a system that is potent enough to overcome the high deactivation of the ring during the later stages of iodination while still adhering to the principles of green chemistry.

Advanced Structural Elucidation and Solid State Characteristics of Tetraiodophthalic Anhydride

Crystallographic Analysis of Tetraiodophthalic Anhydride (B1165640)

Crystallographic techniques, particularly X-ray diffraction, have been instrumental in elucidating the precise three-dimensional structure of TIPA.

X-ray diffraction (XRD) studies have revealed that tetraiodophthalic anhydride crystallizes in the tetragonal space group I4₁/a. nih.govmdpi.com This is in contrast to its lighter halogen analogues, tetrachlorophthalic anhydride (TCPA) and tetrabromophthalic anhydride (TBPA), which are isostructural and crystallize in the monoclinic space group P2₁/n. nih.govmdpi.com The distinct crystal system of TIPA highlights the significant influence of the larger iodine atoms on the crystal packing arrangement. The overcrowding of the benzene (B151609) ring by the bulky iodine atoms leads to molecular distortion, a key feature of interest in the study of tetrahalophthalic anhydrides. acs.org

The molecular structure determined by XRD confirms the planarity of the anhydride ring, with the iodine and carbon atoms of the benzene ring exhibiting slight deviations from this plane due to steric strain. nih.govacs.org These studies provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry and reactivity.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a nih.govmdpi.com |

While extensive studies have detailed the ordered crystal structure of this compound, the phenomenon of polymorphism—the ability of a substance to exist in more than one crystal form—is a significant aspect of the broader family of tetrahalophthalic anhydrides. acs.orgacs.org The specific crystal packing in TIPA is a direct consequence of the interplay of various intermolecular forces, which differ from those in the chloro- and bromo-derivatives. nih.gov The unique packing in TIPA is largely driven by prominent iodine···iodine halogen bonds, which are not as influential in the crystal structures of TCPA and TBPA. nih.govnih.gov This results in a distinct supramolecular architecture for TIPA. nih.gov

To minimize thermal motion and obtain more precise atomic coordinates, X-ray diffraction studies of TIPA are often conducted at low temperatures, such as 100 K. mdpi.com These low-temperature studies provide a more static and detailed picture of the molecular and crystal structure. mdpi.com The data collected at 100 K allows for a more accurate analysis of the subtle noncovalent interactions that are critical to the stability of the crystal lattice. mdpi.com

Investigation of Noncovalent Interactions in Crystalline this compound

The supramolecular structure of this compound is primarily stabilized by a network of noncovalent interactions. nih.govmdpi.com

A defining feature of the crystal structure of TIPA is the prevalence of halogen bonding. nih.govmdpi.com Unlike its chloro- and bromo- counterparts where halogen bonding to the central anhydride oxygen (X···O(anhydride)) is observed, this interaction is absent in the TIPA structure. nih.govmdpi.com Instead, the crystal packing of TIPA is dominated by two types of iodine···iodine (I···I) halogen bonds. nih.gov

One of these interactions has a distance of 3.7497(6) Å with a C−I···I angle of 174.00(8)°, while the other has a distance of 3.7760(5) Å and a C−I···I angle of 157.67(9)°. nih.gov Both of these distances are shorter than the sum of the van der Waals radii of two iodine atoms (3.96 Å), indicating a significant attractive interaction. nih.gov These I···I interactions are the main contributors to the supramolecular architecture of TIPA. nih.govnih.gov

| Interaction Type | Donor Atom | Acceptor Atom/System | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| I···I Halogen Bond | I2 | I1 | 3.7497(6) nih.gov | 174.00(8) (C4–I2···I1) nih.gov |

| I···I Halogen Bond | I3 | I3 | 3.7760(5) nih.gov | 157.67(9) (C5–I3···I3) nih.gov |

| lp···πh Interaction | O1 | C7 | 3.057(4) nih.govmdpi.com | - |

| C8 | 3.127(4) nih.govmdpi.com | - |

Assessment of Other Intermolecular Contacts (e.g., C-X···Y)

Analysis of the crystal structure reveals specific geometric parameters for these contacts. For instance, a C4–I2···O3 contact has an I···O distance of 3.193(3) Å and a ∠(C–I···Y) angle of 169.52(12)°. nih.gov Additionally, a C7–I4···I3 contact is observed with an I···I distance of 3.8641(4) Å and an angle of 169.96(10)°. nih.gov These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.gov Another notable interaction is the bifurcated contact between an iodine atom (I1) and two carbon atoms (C5, C6) of an adjacent molecule, with distances of 3.565(4) Å and 3.585(4) Å, respectively. nih.gov

| Compound | Contact Type | d(X···Y), Å | Ratio (R)¹ | ∠(C–X···Y), ° |

|---|---|---|---|---|

| TIPA | C4–I2···O3 | 3.193(3) | 0.91 | 169.52(12) |

| TIPA | C7–I4···I3 | 3.8641(4) | 0.98 | 169.96(10) |

| TIPA | C3–I1···C5 | 3.565(4) | 0.97 | 114.71(11) |

| TIPA | C3–I1···C6 | 3.585(4) | 0.97 | 101.49(10) |

¹ R is the ratio of the interatomic distance to the sum of the van der Waals radii (ΣRvdW). nih.gov

Computational Chemistry for Structural Insights

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound and to understand the nature of its intermolecular interactions. nih.govnih.gov These computational methods are crucial for analyzing properties that are not directly accessible through experimental techniques alone.

One key application is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP surface for tetrahalophthalic anhydrides, including TIPA, reveals two positive electrostatic potential regions known as π-holes. nih.gov These positive regions arise from the electron-withdrawing effects of the halogen and oxygen atoms. In TIPA, the positive potential on the five-membered ring is significant, which influences its interaction with nucleophilic regions of adjacent molecules in the crystal lattice. nih.gov DFT calculations provide the foundational electron density data required for more advanced analyses like QTAIM, IGM, and NBO. nih.govmdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. nih.gov For this compound, QTAIM analysis confirms the presence of various halogen bonds by identifying bond critical points (BCPs) and bond paths between the interacting atoms. nih.gov

The properties at these BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), are used to classify the nature of the interactions. nih.gov For the halogen bonds in TIPA, the analysis reveals low values of ρb and positive values of ∇²ρb, which are characteristic of weak, closed-shell interactions like van der Waals forces and halogen bonds. nih.gov Notably, when comparing TIPA to its chloro- and bromo- counterparts, an increase in the ρb and ∇²ρb values is observed at the critical points, indicating a stronger interaction energy for the iodide-substituted anhydride. nih.gov

| Contact Type | ρb | ∇²ρb |

|---|---|---|

| C–I···O | 0.010 | 0.040 |

| I···I | 0.008 | 0.024 |

Note: Values are representative for the class of interaction. nih.gov

The Independent Gradient Model (IGM) is a computational tool used to visualize and characterize noncovalent interactions in chemical systems. chemrxiv.orgnih.gov For TIPA, IGM analysis helps to visually confirm and explore the intermolecular contacts identified in the crystal structure. nih.gov By mapping the sign(λ₂)ρ function onto the isosurface, it is possible to distinguish between attractive and repulsive interactions. In the case of TIPA, this analysis shows that the interactions fall within the van der Waals domain and are attractive in nature. nih.gov

Natural Bond Orbital (NBO) analysis provides further insight into the electronic origins of these interactions by quantifying orbital-level contributions. nih.govresearchgate.net The formation of C–I···O halogen bonds is understood as a charge transfer (CT) phenomenon. This transfer occurs from a lone pair orbital of the oxygen atom to the σ*(I–C) antibonding orbital of the iodine atom. nih.gov The strength of this donor-acceptor interaction is quantified by the second-order perturbation energy, E(2). For TIPA, the calculated E(2) values are relatively small, confirming the weak nature of these halogen bonds. nih.gov

| Interaction | E(2) (kcal/mol) | Δocc (me) |

|---|---|---|

| LP(O) → σ*(I–C) | ~0.5–3.8 | ~2–25 |

Note: Values represent the typical range for tetrahalophthalic anhydrides. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for directly calculating the interaction energies between molecules and decomposing them into physically meaningful components. wikipedia.orgq-chem.com This method avoids the basis set superposition error (BSSE) inherent in supermolecular approaches. wikipedia.org The total interaction energy is partitioned into electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion terms, providing a detailed understanding of the forces driving molecular association. wikipedia.org

In the study of this compound and its analogues, SAPT analysis was performed to elucidate the nature of the intermolecular interactions, such as the X···O(anhydride) contacts. nih.gov The results of this analysis demonstrated that these noncovalent interactions are primarily governed by packing effects within the crystal lattice. nih.gov By quantifying the contribution of each energy component, SAPT confirms the significant role of both electrostatic and dispersion forces in the stabilization of the crystal structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of molecules and their dynamic behavior over time. mdpi.comdovepress.com MD simulations, in particular, can provide insights into the thermomechanical properties of materials and the relationship between molecular structure and bulk properties. mdpi.commdpi.com

A review of the current scientific literature indicates that while extensive work has been done on the static crystal structure and computational analysis of intermolecular interactions in this compound, specific studies focusing on its conformational analysis or molecular dynamics simulations have not been widely reported. Such studies could provide valuable information on the molecule's flexibility, its behavior in different environments, and the dynamics of its intermolecular interactions.

Reactivity and Derivatization of Tetraiodophthalic Anhydride

Reactions Involving the Anhydride (B1165640) Moiety

Ring-Opening Reactions with Nucleophiles for Ester and Amide Formation

The reaction of tetraiodophthalic anhydride with various nucleophiles provides a versatile route for the synthesis of its derivatives. The fundamental mechanism for these reactions is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to the opening of the anhydride ring and the formation of a new bond.

Reactions with Alcohols for Ester Synthesis

This compound reacts with alcohols to form monoesters, which can then be further esterified to diesters. wikipedia.org The initial reaction involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride. libretexts.org This reaction can often be carried out by heating the anhydride with the alcohol. wikipedia.org The use of catalysts, such as acids or bases, can facilitate the reaction. organic-chemistry.orgyoutube.com The formation of the monoester is generally a rapid process, while the subsequent conversion to the diester is typically slower and may require more forcing conditions. researchgate.net

The general mechanism for the acid-catalyzed esterification of an anhydride with an alcohol proceeds through the following steps:

Protonation of a carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety.

Elimination of the carboxylic acid leaving group to form the ester.

Table 2: General Conditions for Esterification of Anhydrides

| Catalyst | Conditions | Reference |

| Acid (e.g., H₂SO₄) | Heating with alcohol | wikipedia.org |

| Lewis Acid | Room temperature or mild heating | tcichemicals.com |

| Base (e.g., Pyridine) | Often used as a solvent and catalyst | libretexts.org |

Reactions with Amines for Imide and Amide Synthesis

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted tetraiodophthalimides. The reaction typically proceeds by heating the anhydride with the amine in a suitable solvent, such as acetic acid. researchgate.net The initial step is the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the imide ring.

Similarly, reaction with ammonia (B1221849) or other amines can lead to the formation of amides. The general reactivity of anhydrides with amines follows the order of a nucleophilic acyl substitution mechanism. manavchem.com

For the synthesis of cyclic imides from anhydrides and primary amines, the reaction can be carried out in the presence of water and a carboxylic acid, which surprisingly does not lead to significant hydrolysis of the anhydride. wikipedia.org This method avoids the need for strictly anhydrous conditions.

Reactions Involving the Iodinated Aromatic Ring

The four carbon-iodine bonds on the aromatic ring of this compound introduce another dimension to its reactivity, distinct from the chemistry of the anhydride group.

Exploration of Carbon-Halogen Bond Fission

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for methyl iodide. wikipedia.org This inherent weakness makes the C-I bonds in this compound susceptible to cleavage under certain conditions.

Thermal and Photochemical Fission: The thermal stability of organoiodine compounds can be influenced by structural factors. beilstein-journals.org While specific studies on the thermal decomposition of this compound focusing on C-I bond fission are not detailed in the available literature, it is known that such bonds can break at elevated temperatures.

Photochemical cleavage of C-I bonds is a well-documented phenomenon. nih.gov The absorption of light can promote an electron to an antibonding orbital, leading to the homolytic cleavage of the C-I bond and the formation of an aryl radical and an iodine radical. This reactivity is the basis for various synthetic applications of organoiodine compounds in photochemistry.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effect of the anhydride moiety. This electronic feature, in principle, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.comyoutube.com In an SNAr reaction, a strong nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. In this case, the iodide ion would be the leaving group.

For an SNAr reaction to occur, the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the intermediate Meisenheimer complex. pressbooks.pub The anhydride group in this compound would exert such an activating effect on the iodine atoms. However, the high degree of substitution and the bulkiness of the iodine atoms could also present significant steric hindrance to the approaching nucleophile. The competition between electronic activation and steric hindrance would determine the feasibility and rate of nucleophilic aromatic substitution on the this compound ring.

Table 3: Potential Pathways for Carbon-Iodine Bond Fission in this compound

| Fission Pathway | Conditions | Key Intermediates |

| Thermal Fission | High temperatures | Aryl and iodine radicals |

| Photochemical Fission | UV or visible light irradiation | Excited state, aryl and iodine radicals |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, electron-deficient ring | Meisenheimer complex (carbanion) |

Potential for Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound, featuring four carbon-iodine (C-I) bonds on an aromatic ring, presents significant potential for derivatization through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The C-I bond is the most reactive of the carbon-halogen bonds in the common oxidative addition step of cross-coupling catalytic cycles, which is often the rate-determining step. mdpi.comnih.gov This reactivity follows the general trend of I > OTf > Br >> Cl. mdpi.comnih.gov

Transition metal-catalyzed cross-coupling reactions typically involve a palladium, nickel, or copper catalyst and proceed through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.govustc.edu.cn

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. youtube.commdpi.com In the context of this compound, reaction with various aryl or vinyl boronic acids could systematically replace the iodine atoms with other organic moieties, leading to highly substituted phthalic anhydride derivatives. While the high reactivity of aryl iodides is generally favorable, some studies have noted inefficient coupling at lower temperatures with certain palladium/phosphine catalyst systems. utas.edu.au

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its ability to proceed under mild conditions, often at room temperature. libretexts.orgnih.gov Applying the Sonogashira coupling to this compound could yield tetra-alkynyl substituted derivatives, which are precursors to complex conjugated systems and functional materials.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. ustc.edu.cn This could be used to introduce vinyl groups onto the this compound core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn It represents a potential route to synthesize tetra-amino phthalic anhydride derivatives.

The steric hindrance caused by the four bulky iodine atoms and the anhydride group could influence the reaction conditions required for successful coupling. However, the inherent reactivity of the C-I bonds makes this compound a promising substrate for creating a diverse range of complex molecules through these powerful synthetic methods.

Synthesis of Advanced Derivatives for Specific Research Applications

The unique chemical properties of this compound, particularly its high iodine content and reactive anhydride ring, make it a valuable starting material for the synthesis of advanced derivatives with targeted applications in materials science and biomedical research.

Preparation of Tetraiodophthalate Derivatives

The anhydride functional group of this compound is susceptible to nucleophilic attack by alcohols, leading to the formation of ester derivatives. This process, known as esterification, can be catalyzed by a strong acid, such as concentrated sulfuric acid, and typically involves heating the reactants together. libretexts.orgyoutube.com

The reaction proceeds via a ring-opening mechanism where the alcohol attacks one of the carbonyl carbons of the anhydride. This initially forms a monoester, which is also a carboxylic acid. Further reaction with another alcohol molecule, typically under conditions that remove the water byproduct, can lead to the formation of the diester. youtube.comyoutube.com

A general scheme for this reaction is as follows:

Monoesterification: this compound reacts with one equivalent of an alcohol (R-OH) to form a 2-(alkoxycarbonyl)-3,4,5,6-tetraiodobenzoic acid.

Diesterification: The resulting monoester can be further reacted with an alcohol, often in excess and with heat, to yield the corresponding dialkyl tetraiodophthalate. google.com

These tetraiodophthalate esters are important intermediates. They retain the four iodine atoms of the parent anhydride, making them useful for applications where high electron density is desired, while the ester groups can be chosen to tune solubility and other physical properties.

| Reactant | Product Type | General Conditions | Significance |

|---|---|---|---|

| Alcohol (R-OH) | Mono- or Di-ester | Acid catalyst (e.g., H₂SO₄), Heat | Tunes solubility, preserves iodine content |

| Amine (R-NH₂) | Mono- or Di-amide | Typically uncatalyzed, may require heat | Introduces new functional groups for further derivatization |

Formation of Iodinated Azo Compounds

Azo compounds, characterized by the R−N=N−R′ functional group, are widely known for their color and are used extensively as dyes. The synthesis of iodinated aromatic azo compounds can be achieved through several methods, although direct coupling using this compound is not a standard route. nih.govmdpi.com More commonly, a derivative of the anhydride would be utilized.

A plausible synthetic pathway could involve:

Conversion of this compound to a derivative containing an amino group, for example, tetraiodophthalamic acid or a related compound.

Diazotization of the aromatic amine derivative using a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt.

Coupling of the resulting diazonium salt with an electron-rich aromatic compound (e.g., a phenol (B47542) or aniline (B41778) derivative). This is the azo coupling step that forms the characteristic N=N double bond. nih.gov

The presence of four iodine atoms on one of the aromatic rings would significantly influence the electronic properties and, consequently, the color and stability of the resulting azo dye. Modern synthetic methods for azo compounds also include oxidative coupling of aromatic amines or hydrazines, which can be catalyzed by various reagents, including molecular iodine itself under certain conditions. nih.govrsc.org

Development of Radio-Opaque Compounds for Imaging Research

The high atomic number (Z=53) and electron density of iodine make it an excellent attenuator of X-rays. nih.gov This property is the basis for its use in radiographic contrast agents, which enhance the visibility of internal body structures in medical imaging techniques like computed tomography (CT). howradiologyworks.comwikipedia.org All clinically used iodinated contrast agents are based on a tri-iodinated benzene (B151609) ring structure. nih.gov

This compound and its derivatives are of significant interest in this field due to their exceptionally high iodine content by mass. By incorporating this molecule into larger structures like polymers or dendrimers, it is possible to create materials with high radio-opacity.

Research in this area focuses on:

Synthesis of Iodinated Monomers: this compound or its ester/amide derivatives can be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) groups).

Polymerization: These iodinated monomers can then be polymerized or co-polymerized with other monomers to create radio-opaque polymers.

Small-Molecule Contrast Agents: Derivatives of tetraiodophthalic acid can be designed as small-molecule agents, often with modifications to improve water solubility and reduce toxicity, which are crucial factors for in-vivo applications. researchgate.net

The goal is to develop contrast agents that provide excellent image enhancement while having low osmolality and high biocompatibility to minimize adverse effects. nih.govnih.gov The tetraiodophthalate core offers a platform for achieving very high iodine concentrations, which is a key parameter for effective X-ray attenuation.

Applications in Advanced Materials and Chemical Systems

Role as a Synthetic Intermediate for Functional Molecules

Acid anhydrides are generally recognized as reactive precursors for a wide array of organic compounds, including esters and amides, which are pivotal in industries ranging from dyes and pharmaceuticals to pesticides and plastics. manavchem.com However, the specific role of tetraiodophthalic anhydride (B1165640) as a starting material for these functional molecules is not well-documented.

Development of Dyes and Pigments

Phthalic anhydride is a key precursor in the synthesis of various dyes and pigments. manavchem.com For instance, related compounds like tetrahydrophthalic anhydride have been explored for creating phthalocyanine-type pigments. penpoly.com The introduction of four iodine atoms onto the phthalic anhydride ring would create a "heavy-atom effect," a phenomenon known to influence the photophysical properties of molecules. In theory, this could alter the characteristics of resulting dyes. Studies on other molecules, such as zinc phthalocyanine derivatives, have explored how the presence of iodine atoms can enhance spin-orbit coupling, which is relevant for applications like photodynamic therapy. rsc.org However, there is a lack of direct research findings that demonstrate the synthesis or use of dyes and pigments derived specifically from tetraiodophthalic anhydride.

Precursor for Pharmaceuticals and Pesticides

Polymer Chemistry and Materials Science Applications

In polymer science, dianhydrides are crucial monomers for producing high-performance polymers such as polyimides and polyesters. These materials are valued for their thermal stability and mechanical properties.

Monomer in Polymer Synthesis (e.g., Polyimides, Polyesters)

The synthesis of polyesters and polyimides frequently employs various anhydrides. For example, phthalic anhydride is used in the ring-opening copolymerization with epoxides to create polyesters with high glass transition temperatures. nih.gov Similarly, a wide range of dianhydrides are routinely used to react with diamines to form polyimides, which are known for their exceptional thermal and chemical resistance. mdpi.comnasa.gov

Despite the established methodologies for polymer synthesis using other anhydrides, there is no available research detailing the use of this compound as a monomer for creating either polyimides or polyesters. The reactivity and polymerization behavior of this specific, heavily halogenated monomer have not been reported.

Incorporation into Polymer Matrices for Enhanced Properties

The incorporation of specific monomers or additives can significantly enhance the properties of a polymer matrix, such as improving thermal stability, flame retardancy, or mechanical strength. cymitquimica.com Halogenated compounds, in particular, are often used to impart fire-retardant properties.

Given the absence of studies on polymers synthesized from this compound, there is consequently no data on how its incorporation would affect the properties of a polymer matrix. The potential benefits or drawbacks of including this iodine-rich molecule within a polymer structure remain speculative and have not been experimentally verified.

Impact on Electrical Conductivity in Polymer Systems

The electrical conductivity of polymers can be modified by incorporating various fillers or by chemical doping. mdpi.commdpi.com The intrinsic properties of the polymer chain also play a crucial role. Some polymers, such as poly(diphenylene phthalide), can exhibit induced electrical conductivity under an external electric field. beilstein-journals.org

There is no information available in the scientific literature regarding the impact of this compound on the electrical conductivity of polymer systems. Research has not been conducted to determine whether its presence within a polymer would enhance or impede charge transport, or have any other significant effect on the material's electrical properties.

Contrast Media Development in Medical Research

The development of contrast media is a critical area of medical research, aimed at enhancing the visibility of internal body structures in medical imaging. Iodinated compounds are frequently employed as X-ray contrast agents due to the high atomic number of iodine, which provides excellent X-ray attenuation.

Synthesis of this compound Derivatives for Hepatolienography

Hepatolienography is a medical imaging technique specifically for visualizing the liver and spleen. Contrast agents for this purpose are designed to be selectively taken up by the reticuloendothelial system of these organs.

A comprehensive search of chemical and medical literature did not yield any specific studies on the synthesis of this compound derivatives explicitly for use in hepatolienography. The general approach for creating such agents would theoretically involve modifying the this compound molecule to enhance its biocompatibility and target it to the liver and spleen. This could potentially be achieved by introducing specific functional groups that are recognized and internalized by hepatocytes or Kupffer cells. However, no such synthesis pathways or resulting derivatives involving this compound are documented in the available literature.

Colloidal Dispersions of Iodinated Compounds for Imaging

Colloidal dispersions, such as nanoemulsions and liposomes, are often used to deliver iodinated contrast agents. These formulations can improve the agent's stability, circulation time, and tissue-specific targeting.

There is no specific information available regarding the formulation of colloidal dispersions using this compound or its derivatives for medical imaging. In principle, the lipophilic nature of an iodinated compound could allow for its incorporation into the lipid phase of a nanoemulsion or the lipid bilayer of a liposome. The characteristics of such a hypothetical colloidal dispersion would be crucial for its function as a contrast agent.

Table 1: Hypothetical Characteristics of a Colloidal Dispersion for Imaging

| Parameter | Desired Characteristic |

| Particle Size | 50-200 nm for potential passive targeting to the liver and spleen |

| Zeta Potential | Near-neutral to slightly negative to avoid rapid clearance |

| Iodine Concentration | High, to ensure sufficient X-ray attenuation |

| Biocompatibility | Low toxicity and immunogenicity |

| Stability | Stable in physiological conditions to prevent premature drug release |

This table represents general desired characteristics for a nanoparticle-based contrast agent and is not based on experimental data for this compound.

Assessment of Radio-Opacity and Biodistribution in Research Models

The evaluation of a potential contrast agent involves assessing its radio-opacity and its biodistribution (how it spreads through the body) in preclinical research models.

No studies were found that assess the radio-opacity and biodistribution of this compound or its derivatives as contrast agents. Such an assessment would involve in vitro measurements of X-ray attenuation and in vivo studies in animal models to track the compound's accumulation in and clearance from various organs over time. Without experimental data, the radio-opacity would be theoretically high due to the four iodine atoms, but its biological behavior remains unknown.

Exploration in Analytical Chemistry Methodologies

In analytical chemistry, various techniques are employed for the precise detection and quantification of substances. Derivatization and isotope dilution are two such methods used to enhance analytical performance.

Derivatization Agent in Chromatographic Analysis (e.g., HPLC-ICP-MS)

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for elemental speciation analysis.

There is no available literature describing the use of this compound as a derivatization agent in chromatographic analysis, including HPLC-ICP-MS. In theory, a derivatizing agent for HPLC-ICP-MS would be designed to introduce a specific element into the analyte of interest, allowing for its sensitive and selective detection by the ICP-MS. While this compound contains iodine, its reactivity and suitability as a derivatization agent for specific analytes have not been reported.

Isotope Dilution Techniques for Quantitative Profiling

Isotope dilution is a method of determining the quantity of a chemical substance by adding a known amount of an isotopically enriched standard of that substance to the sample. This is a highly accurate quantification method, particularly when coupled with mass spectrometry.

No research has been published on the application of this compound in isotope dilution techniques for quantitative profiling. The use of this compound in isotope dilution would require the synthesis of an isotopically labeled version of this compound (e.g., containing ¹³C or a stable isotope of iodine if available and suitable). This labeled compound would then be used as an internal standard for the quantification of the unlabeled analogue. The absence of such research indicates that this specific application has not been explored.

Future Research Directions and Unexplored Avenues

Catalysis and Organocatalysis with Tetraiodophthalic Anhydride (B1165640) Derivatives

The field of organocatalysis offers a sustainable alternative to metal-based catalysis, and the unique electronic properties of Tetraiodophthalic anhydride could be harnessed to design novel organocatalysts. The electron-deficient aromatic ring could act as a π-acidic catalyst for various organic transformations.

Furthermore, the iodine atoms themselves can participate in catalytic cycles. Hypervalent iodine compounds are known to be powerful oxidizing agents and can mediate a variety of chemical reactions. nih.gov Future research could explore the in-situ generation of hypervalent iodine species from this compound derivatives for use in oxidative coupling and functionalization reactions. Additionally, the development of chiral derivatives of this compound could open doors to asymmetric organocatalysis, a highly sought-after area in synthetic chemistry. The anhydride functionality also provides a handle for immobilization onto solid supports, enabling the development of recyclable catalyst systems.

Bio-conjugation and Targeted Drug Delivery Systems Utilizing Iodinated Moieties

The anhydride group of this compound is reactive towards primary amines, such as those found on the surface of proteins and other biomolecules. thermofisher.com This reactivity provides a straightforward method for bioconjugation, allowing for the attachment of the iodinated core to biological targets. The resulting phthalimide linkage is stable, making it suitable for in-vivo applications. iaea.orgrsc.org

The high iodine content of this compound makes its bioconjugates promising candidates for imaging and therapeutic applications. Radioiodinated compounds are widely used in nuclear medicine for both diagnostics (e.g., SPECT and PET imaging) and therapy. iaea.org Future research could focus on developing methods for the efficient radioiodination of this compound and its derivatives for subsequent conjugation to targeting moieties like antibodies or peptides. This would enable the targeted delivery of a high payload of radioactive iodine to cancer cells or other disease sites. Moreover, non-radioactive iodinated compounds can act as contrast agents for X-ray imaging.

Table 2: Potential Biomedical Applications of this compound Bioconjugates

| Application | Rationale | Research Focus |

| Targeted Radiotherapy | High iodine content allows for high payload of radioiodine. | Efficient radioiodination methods, conjugation to targeting ligands. |

| Medical Imaging (SPECT/PET) | Incorporation of gamma- or positron-emitting iodine isotopes. | Synthesis of stable radiolabeled bioconjugates, in-vivo imaging studies. |

| X-ray Contrast Agents | High atomic number of iodine provides X-ray attenuation. | Development of water-soluble and biocompatible derivatives. |

Integration into Advanced Sensor Technologies

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The electron-deficient nature and the potential for specific non-covalent interactions of this compound make it an interesting platform for the design of novel sensors.

Derivatives of this compound, particularly those converted to phthalimides or naphthalimides, can exhibit fluorescence. nih.govmdpi.comnih.gov The fluorescence of these molecules can be modulated by the presence of specific analytes through mechanisms such as photoinduced electron transfer (PET) or analyte-induced aggregation or disaggregation. Future research could focus on synthesizing a library of this compound-based fluorescent probes and screening them for their ability to detect various ions and small molecules. The heavy atom effect of iodine could also be exploited to develop phosphorescent sensors with long-lived excited states, which can be advantageous for time-resolved measurements. The anhydride functionality also allows for easy incorporation into polymer films or onto the surface of nanomaterials for the fabrication of solid-state sensor devices. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetraiodophthalic anhydride, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via iodination of phthalic anhydride derivatives. A common approach involves reacting phthalic anhydride with iodine in the presence of an oxidizing agent (e.g., nitric acid) under controlled temperature (60–80°C). To optimize yield, researchers should monitor reaction kinetics using techniques like HPLC or TLC and adjust stoichiometric ratios of iodine to precursor . Post-synthesis purification via recrystallization (using acetic anhydride or DMF as solvents) is critical to remove unreacted iodine and byproducts. Purity can be verified using melting point analysis and FT-IR spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer : Key techniques include:

- FT-IR and NMR spectroscopy : To confirm iodine substitution patterns and anhydride functional groups.

- X-ray crystallography : For resolving crystal structure and iodine atom positions.

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.

- Elemental analysis (EA) : To verify iodine content (%) and stoichiometry.

Researchers should cross-validate results across multiple methods to ensure accuracy, especially given the compound’s high molecular weight and potential for isotopic interference .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its potential acute toxicity and irritancy (similar to iodinated aromatic compounds), researchers must:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation of dust or vapors; employ wet handling methods to minimize particulate dispersion.

- Store the compound in airtight containers away from light to prevent decomposition.

- Follow OSHA/GHS guidelines for waste disposal, particularly for iodine-containing byproducts .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of this compound synthesis?

- Methodological Answer : Regioselectivity in iodination is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para positions, while nonpolar solvents may lead to mixed isomers. Catalysts like FeCl₃ can enhance iodine activation but may also promote side reactions. Researchers should design experiments varying solvent polarity and catalyst loadings, using computational modeling (e.g., DFT) to predict substitution patterns. Experimental results should be compared with theoretical data to resolve discrepancies .

Q. What strategies can address discrepancies between experimental and computational data in this compound’s electronic properties?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or relativistic effects in heavy atoms like iodine). To mitigate this:

- Use higher-level theories (e.g., CCSD(T)) for iodine’s electron correlation.

- Incorporate solvent models (e.g., COSMO) in simulations.

- Validate computational results with experimental UV-Vis spectroscopy and cyclic voltammetry to assess HOMO-LUMO gaps and redox behavior .

Q. How can researchers evaluate the stability of this compound under varying environmental conditions (humidity, UV exposure)?

- Methodological Answer : Conduct accelerated aging studies:

- Humidity : Expose samples to controlled humidity chambers (e.g., 40–80% RH) and monitor hydrolysis via FT-IR (loss of anhydride peaks at ~1850 cm⁻¹).

- UV stability : Use xenon-arc lamps to simulate sunlight, tracking degradation with HPLC-MS to identify breakdown products.

Statistical tools like ANOVA can quantify degradation rates, while Arrhenius modeling predicts long-term stability .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting literature reports on this compound’s catalytic applications?

- Methodological Answer : Contradictions often stem from differences in catalytic systems (e.g., support materials, pretreatment methods). To reconcile

- Replicate key studies under identical conditions, ensuring precise control of variables like catalyst loading and reaction atmosphere.

- Perform surface characterization (XPS, BET) to compare catalyst morphology and active sites.

- Use meta-analysis frameworks to assess bias or methodological flaws in prior work .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Essential controls include:

- Blank reactions : To confirm observed activity originates from the compound, not contaminants.

- Internal standards : For spectroscopic quantification (e.g., deuterated analogs in NMR).

- Batch-to-batch consistency checks : Via elemental analysis and chromatographic purity assessments.

Detailed documentation of synthetic protocols and instrumental parameters (e.g., NMR pulse sequences) is mandatory for cross-lab validation .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.